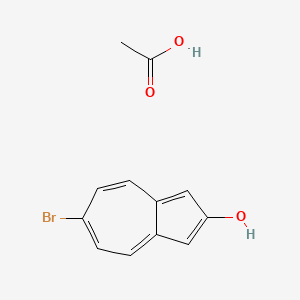

Acetic acid;6-bromoazulen-2-ol

Description

Overview of Non-Alternant Aromatic Hydrocarbons: The Azulene (B44059) System and its Unique Electronic Structure

Azulene, an isomer of naphthalene, is a non-alternant aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system. mdpi.comwikipedia.org Unlike its colorless isomer, azulene is characterized by a striking deep blue color. wikipedia.org This and many of its other unusual properties arise from its unique electronic structure. mdpi.com As a non-alternant hydrocarbon, the atoms in azulene cannot be divided into two sets where each atom of one set is only bonded to atoms of the other set. This structural feature leads to a non-uniform distribution of electron density.

The azulene molecule possesses 10 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). nih.gov However, the fusion of the electron-rich cyclopentadienyl (B1206354) anion and the electron-deficient tropylium (B1234903) cation moieties results in a significant dipole moment of approximately 1.08 D. researchgate.netbeilstein-journals.org This inherent polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient, is a key characteristic of the azulene system. beilstein-journals.orgmdpi.com This electronic arrangement leads to high energy levels for the Highest Occupied Molecular Orbital (HOMO) and low energy levels for the Lowest Unoccupied Molecular Orbital (LUMO) compared to conventional aromatic hydrocarbons. researchgate.netmdpi.com

The positions on the azulene ring exhibit different reactivities. The electron-rich odd-numbered positions (1, 3, 5, and 7) are susceptible to electrophilic attack, while the electron-deficient even-numbered positions (2, 4, 6, and 8) are prone to nucleophilic attack. mdpi.commdpi.com

Significance of Azulene Derivatives in Contemporary Organic and Materials Chemistry

The distinct electronic and photophysical properties of azulene have made its derivatives highly sought-after in various fields of chemistry. beilstein-journals.org The ability to tune these properties through chemical modification has led to the development of a wide range of functional materials. mdpi.com

Azulene derivatives have found applications in:

Organic Electronics: Their unique charge transport properties make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells. beilstein-journals.orgmdpi.com

Optoelectronics: The small HOMO-LUMO gap and stimuli-responsive nature of azulenes are advantageous for creating materials with specific optical and electronic responses. beilstein-journals.orgresearchgate.net

Sensors: The sensitivity of the azulene core to its electronic environment has been exploited in the design of anion sensors. acs.org

Nonlinear Optical Materials: The polarized nature of the azulene system contributes to its potential in nonlinear optics. acs.org

Biologically Active Substances: Azulene derivatives, including naturally occurring compounds like chamazulene (B1668570) and guaiazulene, have been investigated for their anti-inflammatory, antibacterial, and other medicinal properties. nih.govjst.go.jp

The versatility of azulene chemistry allows for the synthesis of complex structures, including azulene-containing polymers and polycyclic aromatic hydrocarbons (PAHs), further expanding their potential applications. beilstein-journals.orgresearchgate.net

Academic and Research Focus on Bromoazulenol Derivatives and Their Acetate (B1210297) Analogues

Bromoazulenol derivatives, which feature both a bromine atom and a hydroxyl group on the azulene core, represent a specific class of azulene compounds that have garnered research interest. The presence of these functional groups allows for further chemical transformations, making them valuable synthetic intermediates.

For instance, 2-hydroxyazulene (B91678) is a stable compound that is more acidic than phenol (B47542) or naphthol. wikipedia.org The introduction of a bromine atom, such as in 6-bromoazulen-2-ol, further modifies the electronic properties of the molecule. Research has shown that the O-acetate of 6-bromoazulen-2-ol exhibits different reactivity compared to the free hydroxo form. oup.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

139423-55-5 |

|---|---|

Molecular Formula |

C12H11BrO3 |

Molecular Weight |

283.12 g/mol |

IUPAC Name |

acetic acid;6-bromoazulen-2-ol |

InChI |

InChI=1S/C10H7BrO.C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;1-2(3)4/h1-6,12H;1H3,(H,3,4) |

InChI Key |

JYIJYUXLKAVZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC2=CC(=CC2=CC=C1Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromoazulen 2 Ol and Its Acetate Derivative

Strategic Approaches to the Azulene (B44059) Core Formation Preceding Bromination

The construction of the azulene skeleton is the foundational step. The choice of synthetic route is critical as it can dictate the feasibility of introducing substituents at desired positions. Classical methods often lack the regioselectivity needed for complex targets, necessitating the development of more refined approaches.

The synthesis of the azulene ring system, a non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring, is classically achieved through condensation reactions. The most renowned is the Ziegler-Hafner synthesis, which involves the condensation of cyclopentadienyl (B1206354) sodium with pyridinium (B92312) salts to form the azulene core. While groundbreaking, this and similar methods that build the seven-membered ring onto a five-membered ring precursor (or vice-versa) often yield unsubstituted or symmetrically substituted azulenes.

Achieving specific substitution patterns, such as the 2-hydroxy-6-bromo pattern, is challenging with these foundational methods. The high reactivity of the azulene nucleus towards electrophiles at the C1 and C3 positions means that direct functionalization of a parent azulene is often unselective. Therefore, modern strategies focus on constructing the azulene ring with the required functional groups already in place or with precursor functionalities that can be readily converted. This involves the use of highly functionalized precursors where the substitution pattern is pre-determined before the final ring-forming cyclization step.

A highly effective and versatile method for constructing 2-oxygenated azulenes involves the use of 2H-cyclohepta[b]furan-2-one derivatives as key intermediates. These compounds, which contain a fused furanone and cycloheptatriene ring, serve as potent 8π components in cycloaddition reactions. The typical strategy involves an [8π+2π] cycloaddition reaction between the 2H-cyclohepta[b]furan-2-one and an electron-rich alkyne or a ketene (B1206846) acetal.

The reaction of a 2H-cyclohepta[b]furan-2-one, such as 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one, with an ynamine (e.g., N,N-diethyl-1-propynamine) proceeds through a cycloaddition pathway. This is followed by a series of rearrangements and eliminations, including the extrusion of carbon dioxide, to furnish the azulene skeleton. This method provides direct access to azulenes with a functional group at the C2 position. For instance, the reaction can be tailored to yield 2-alkoxy or 2-aminoazulene derivatives, which can be subsequently hydrolyzed to the target azulen-2-ol. The regiochemistry of the final product is precisely controlled by the substitution pattern of the starting furanone precursor.

Table 1: Synthesis of Azulen-2-ol Scaffolds from 2H-Cyclohepta[b]furan-2-one Precursors

| Precursor | Reagent | Resulting Azulene Scaffold | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | N,N-Diethyl-1-propynamine | Diethyl 2-(diethylamino)azulene-1,3-dicarboxylate | 85% | |

| 2H-Cyclohepta[b]furan-2-one | Diethylaminopropyne | 2-(Diethylamino)azulene | 75% |

Note: The resulting aminoazulenes can be hydrolyzed under acidic conditions to yield the corresponding azulen-2-ols.

An alternative and powerful strategy for azulene synthesis utilizes troponoids (derivatives of tropone (B1200060) or tropolone) as the C7 building block. This approach is particularly advantageous for controlling substitution on the seven-membered ring. The synthesis involves the reaction of a reactive tropone derivative, such as a 2-chlorotropone (B1584700) or 2-methoxytropone, with a C5 synthon, typically an active methylene (B1212753) compound like malononitrile, ethyl cyanoacetate (B8463686), or diethyl malonate, in the presence of a base.

This reaction proceeds via an initial nucleophilic attack on the tropone ring, followed by an intramolecular condensation to form the five-membered ring, ultimately yielding the azulene framework. A key advantage of this method is the ability to use pre-functionalized troponoids. To synthesize a 6-bromoazulene derivative, one can start with a 5-bromotropolone. This precursor can be converted into a more reactive intermediate, such as 2-chloro-5-bromotropone. Subsequent reaction with a reagent like ethyl cyanoacetate would directly yield an ethyl 6-bromo-2-hydroxyazulene-1-carboxylate derivative. The ester and cyano groups can then be removed or transformed as needed, providing a highly regioselective route to the 6-bromoazulen-2-ol core.

Table 2: Synthesis of Azulen-2-ol Scaffolds from Troponoid Precursors

| Troponoid Precursor | C5 Synthon | Base | Resulting Azulene Product | Reference |

|---|---|---|---|---|

| 2-Chlorotropone | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-hydroxyazulene-1-carboxylate | |

| 2-Methoxytropone | Malononitrile | Sodium ethoxide | 2-Amino-1-cyanoazulene |

Regioselective Bromination of Azulene Scaffolds

Once the azulen-2-ol or a suitable precursor is synthesized, the next critical step is the introduction of a bromine atom at the C6 position. The inherent electronic properties of azulene make this a non-trivial transformation.

Azulene is an electron-rich aromatic system that readily undergoes electrophilic substitution. Theoretical calculations and experimental evidence show that the electron density is highest at the C1 and C3 positions of the five-membered ring. Consequently, direct electrophilic attack, including bromination with reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂), occurs almost exclusively at these positions.

Attempting to directly brominate azulen-2-ol or its acetate (B1210297) derivative would lead predominantly to the formation of 1-bromo- and 1,3-dibromoazulen-2-ol. The C6 position on the seven-membered ring is significantly less nucleophilic and is not susceptible to direct attack under standard electrophilic bromination conditions. Therefore, direct bromination is not a viable strategy for the synthesis of 6-bromoazulen-2-ol. This regiochemical preference necessitates the use of indirect methods to achieve substitution at the C6 position.

To achieve regioselective bromination at C6, two primary strategies are employed: (1) building the azulene from a pre-brominated C7 precursor, as discussed in section 2.1.3, or (2) introducing a functional group at C6 that can be subsequently converted to a bromine atom.

The latter approach typically involves a multi-step sequence on a pre-formed azulen-2-ol scaffold. A common pathway is through a Sandmeyer-type reaction. The sequence is as follows:

Nitration: An azulen-2-ol derivative is subjected to electrophilic nitration. While nitration also favors the C1/C3 positions, careful selection of reagents (e.g., copper(II) nitrate (B79036) in acetic anhydride) and blocking of the C1/C3 positions can facilitate nitration at the C6 position.

Reduction: The resulting 6-nitroazulen-2-ol is then reduced to 6-aminoazulen-2-ol. This is typically accomplished using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Diazotization and Sandmeyer Reaction: The 6-aminoazulen-2-ol is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form an intermediate diazonium salt. This salt is highly reactive and is immediately treated with a copper(I) bromide (CuBr) solution. The diazonium group is displaced by bromine, yielding the target 6-bromoazulen-2-ol with complete regiocontrol.

Finally, the synthesis of the acetate derivative, 6-bromoazulen-2-yl acetate , is accomplished through a standard esterification reaction. 6-Bromoazulen-2-ol is treated with acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or triethylamine, to afford the final product.

Table 3: Regioselectivity in the Bromination of Azulen-2-ol Derivatives

| Starting Material | Reagent / Method | Major Product(s) | Regioselectivity |

|---|---|---|---|

| Azulen-2-ol | N-Bromosuccinimide (NBS) | 1,3-Dibromoazulen-2-ol | C1, C3 |

| Azulen-2-ol | Br₂ in CCl₄ | 1-Bromoazulen-2-ol, 1,3-Dibromoazulen-2-ol | C1, C3 |

| 6-Aminoazulen-2-ol | 1. NaNO₂, HBr; 2. CuBr | 6-Bromoazulen-2-ol | C6 |

Synthesis of 6-Bromoazulen-2-ol and its Isolation Methodologies

The synthesis of 6-bromoazulen-2-ol has been approached through various chemical pathways, often involving multi-step sequences starting from more common azulene precursors. One documented method involves the demethylation of a methoxy-substituted azulene derivative. In this procedure, the corresponding 6-bromo-2-methoxyazulene is treated with a strong demethylating agent, such as boron tribromide (BBr₃), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction mixture is typically stirred overnight at room temperature to ensure complete conversion.

Another synthetic route proceeds via the cyclization and dehydration of a precursor molecule. For instance, a reported synthesis starts from a precursor which is treated with a mixture of phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) at elevated temperatures (around 130 °C) to induce the formation of the azulene core and subsequent generation of the hydroxyl group. rsc.org

The isolation and purification of 6-bromoazulen-2-ol from the crude reaction mixture are critical to obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the specific properties of the compound and the impurities present. A common initial step involves quenching the reaction and then performing a liquid-liquid extraction. For example, after demethylation with BBr₃, the reaction mixture is diluted with diethyl ether and washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and brine. rsc.org The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure. rsc.org

Further purification is often necessary. One method involves washing the crude solid product with a small amount of a solvent in which the desired product has low solubility, such as ethyl acetate (AcOEt), followed by filtration. This process effectively removes more soluble impurities, yielding 6-bromoazulen-2-ol as a green powder. rsc.org For higher purity, recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel are standard procedures. rsc.orgrsc.org

Table 1: Summary of a Synthetic Route for 6-Bromoazulen-2-ol

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Synthesis | Precursor compound, P₂O₅, 85% H₃PO₄, 130 °C | Cyclization and dehydration to form the 6-bromoazulen-2-ol core structure. rsc.org |

| Work-up | Diethyl ether, Water, Saturated NaHCO₃ solution, Brine | Extraction of the product and removal of acidic and aqueous impurities. rsc.org |

| Drying | Anhydrous Na₂SO₄ | Removal of residual water from the organic phase. rsc.org |

| Purification | Washing with ethyl acetate (AcOEt) and filtration | Removal of soluble impurities to yield the purified product. rsc.org |

Esterification Reactions: Formation of 6-Bromoazulen-2-yl Acetate

The hydroxyl group at the C2 position of 6-bromoazulen-2-ol is reactive and can be readily converted into an ester, such as 6-bromoazulen-2-yl acetate. oup.com This transformation, known as acetylation, is a fundamental reaction in organic synthesis, often used to protect the hydroxyl group or to modify the electronic and physical properties of the molecule.

The acetylation of 6-bromoazulen-2-ol can be achieved using either acetic acid or, more commonly, its more reactive derivative, acetic anhydride ((CH₃CO)₂O). byjus.comatamanchemicals.com

Using Acetic Anhydride: This is a highly efficient method for O-acetylation. nih.gov The reaction typically involves treating 6-bromoazulen-2-ol with acetic anhydride in the presence of a base, which acts as a catalyst and scavenges the acetic acid byproduct. atamanchemicals.comresearchgate.net Pyridine is a commonly used solvent and catalyst for this transformation. nih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov The acetyl group (Ac) is known for being stable under acidic conditions but can be cleaved under basic conditions. nih.gov

Using Acetic Acid (Fischer Esterification): The direct esterification with acetic acid, known as the Fischer esterification, is also a viable method. masterorganicchemistry.com This reaction involves heating the alcohol (6-bromoazulen-2-ol) with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed as a byproduct is typically removed, or a large excess of the alcohol or carboxylic acid is used. masterorganicchemistry.com

Optimizing the conditions for the esterification of 6-bromoazulen-2-ol is crucial for maximizing the yield of 6-bromoazulen-2-yl acetate and minimizing side reactions. Several factors can be systematically varied to achieve this.

Catalyst: The choice and concentration of the catalyst are paramount. For acetylation with acetic anhydride, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are often used, sometimes proving superior to pyridine alone due to their higher catalytic activity. nih.govresearchgate.net In Fischer esterifications, the concentration of the acid catalyst (e.g., H₂SO₄) needs to be carefully controlled to promote the reaction without causing degradation of the sensitive azulene ring. researchgate.net

Reagents and Stoichiometry: Using acetic anhydride is generally faster and more complete than using acetic acid. byjus.com An excess of the acetylating agent (acetic anhydride) is typically used to ensure the complete consumption of the starting alcohol. nih.gov In Fischer esterification, using the alcohol or acetic acid as the solvent (a large excess) can shift the equilibrium to favor the product. masterorganicchemistry.com

Temperature: Temperature significantly influences the reaction rate. researchgate.net Acetylations with acetic anhydride are often performed at room temperature, while Fischer esterifications may require heating to achieve a reasonable reaction rate. nih.govmasterorganicchemistry.com However, excessively high temperatures can lead to decomposition of the azulene derivative, necessitating a careful balance.

Reaction Time: The reaction time must be sufficient for completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Prolonged reaction times, especially at high temperatures, can increase the formation of byproducts.

Table 2: Key Parameters for Optimizing Esterification of 6-Bromoazulen-2-ol

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst | Accelerates the reaction by activating the carbonyl group or the alcohol. atamanchemicals.commasterorganicchemistry.com | Screen various catalysts (e.g., Pyridine, DMAP, H₂SO₄, TsOH) and optimize their concentration. nih.govresearchgate.netresearchgate.net |

| Temperature | Affects the rate of reaction and potential for side reactions/decomposition. researchgate.net | Adjust temperature to find a balance between reaction speed and product stability. |

| Reagent | The choice of acetylating agent (acetic anhydride vs. acetic acid) impacts reactivity and conditions. byjus.com | Acetic anhydride is generally more reactive and may be preferred for higher yields and milder conditions. nih.gov |

| Solvent | Can influence reagent solubility and reaction mechanism. | Choose an inert solvent (e.g., pyridine, dichloromethane) that is compatible with the reagents and conditions. rsc.orgnih.gov |

Theoretical and Computational Investigations of 6 Bromoazulen 2 Ol and Its Acetate

Quantum Chemical Calculations for Elucidating Structural and Electronic Architectures

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. These methods provide insights into molecular geometry, electronic structure, and behavior that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. iapchem.orgshd-pub.org.rs DFT, in particular, has been successfully employed to study various azulene (B44059) derivatives, providing valuable information about their optimized geometries, electronic properties, and thermodynamic parameters. iapchem.org For instance, computational studies on related azulene derivatives have utilized DFT to calculate molecular descriptors such as electrostatic potentials, local ionization potentials, and frontier molecular orbitals (HOMO and LUMO). iapchem.org These calculations are crucial for understanding the reactivity and electronic behavior of these molecules.

Ab initio methods, while often more computationally intensive, provide a high level of theory and are used to obtain very accurate results, especially for smaller systems or for benchmarking DFT results. Both DFT and ab initio approaches are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of electrons within that structure.

A computational study on related 5-[(azulen-1-yl)methylene]-2-thioxoimidazolidin-4-one derivatives using DFT calculated a series of molecular descriptors and properties of their optimized geometries. iapchem.org Thermodynamic properties such as zero-point energy, enthalpy, constant volume heat capacity, entropy, and Gibbs energy were also determined for these derivatives and correlated with their electrochemical behavior. iapchem.org

| Property | Description |

| Geometry Optimization | The process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. |

| Electronic Structure | The arrangement of electrons in an atom, molecule, or solid. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. |

| Thermodynamic Properties | Properties such as enthalpy, entropy, and Gibbs free energy that describe the energy and stability of a system. |

Conformation Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformation analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which describes the energy of the system as a function of its geometry.

For molecules like 6-bromoazulen-2-ol and its acetate (B1210297), conformational flexibility may arise from the rotation around the C-O bond of the hydroxyl or acetate group. Computational methods can systematically explore the PES to locate energy minima (stable conformers) and transition states (energy barriers). This information is vital for understanding the molecule's dynamic behavior and how its shape influences its properties. For example, studies on flexible molecules like galantamine derivatives have used a combination of NMR and DFT calculations to understand their conformational behavior in solution. ddg-pharmfac.net

Exploration of Excited States and Electronic Transitions for Bromoazulenol Systems

Azulene and its derivatives are known for their unusual photophysical properties, including fluorescence from the second excited singlet state (S2), which violates Kasha's rule. thejamesonlab.comacs.org Understanding the excited states of 6-bromoazulen-2-ol and its acetate is crucial for predicting their spectroscopic properties, such as their UV-Vis absorption and emission spectra.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic excited states and the probabilities of transitions between them. nih.gov These calculations can help assign the absorption bands observed in experimental spectra to specific electronic transitions. For example, TD-DFT has been used to explain the photoreactivities of diarylethenes containing an azulene ring by calculating forces and bond orders in their excited states. nih.gov Studies on formylated and fluorinated azulene derivatives have also utilized computational methods to understand how substituents affect the energies of the HOMO, LUMO, and LUMO+1 orbitals, which in turn influences their color and excited-state properties. thejamesonlab.com The investigation of azulenium cations has also involved CNDO/S calculations to compare with experimental absorption and luminescence spectra, suggesting an inversion in the order of the two lowest energy unoccupied singlet orbitals upon protonation. cdnsciencepub.com

Aromaticity Assessment and Charge Delocalization Dynamics

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. acs.org The azulene core, with its fused five- and seven-membered rings, presents a fascinating case for studying aromaticity.

Nucleus Independent Chemical Shift (NICS) Calculations for Aromatic Character

Nucleus-Independent Chemical Shift (NICS) is a popular computational method for quantifying the aromaticity of a ring system. acs.org It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

NICS calculations have been extensively used to study the aromaticity of azulene and its derivatives. rsc.orgresearchgate.net These calculations can reveal how the aromaticity of the five- and seven-membered rings is influenced by substituents like the bromo and hydroxyl/acetate groups in the target molecules. For example, NICS calculations on azulene-fused polycyclic aromatic hydrocarbons showed that all fused rings had negative NICS(1)zz values, indicating their aromatic character. rsc.org It is important to note that NICS values can sometimes be influenced by the ring currents of adjacent rings, and therefore, careful interpretation is necessary. researchgate.net

| Ring | Expected Aromaticity | Typical NICS values |

| Five-membered ring | Aromatic (cyclopentadienyl anion character) | Negative |

| Seven-membered ring | Aromatic (tropylium cation character) | Negative |

Analysis of Electron Localization Functions and π-Electron Distribution (e.g., LOLIPOP)

To gain a deeper understanding of the electron distribution, particularly the delocalization of π-electrons, various computational tools can be employed. The Electron Localization Function (ELF) and the analysis of π-electron distribution provide a visual and quantitative picture of electron pairing and delocalization.

Impact of Bromine and Acetate Substituents on Azulene’s Zwitterionic Nature

Azulene is a non-alternant aromatic hydrocarbon notable for its distinct electronic characteristics, which arise from the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation. This electronic structure imparts a significant ground-state dipole moment (approximately 1.08 D) and a pronounced zwitterionic character. rsc.orgresearchgate.net The five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. The nature and position of substituents on the azulene core can either enhance or diminish this inherent charge separation.

In the case of 6-bromoazulen-2-ol and its acetate derivative, the substituents are positioned to amplify the natural polarization of the azulene nucleus. The hydroxyl (-OH) or acetate (-OAc) group at the C2 position resides on the electron-rich five-membered ring. As an oxygen-containing substituent, it acts as a strong electron-donating group (EDG) through resonance (a +M effect), further increasing the electron density and negative charge localization on this ring.

Conversely, the bromine atom at the C6 position is on the electron-deficient seven-membered ring. Halogens are characteristically electron-withdrawing through induction (-I effect) due to their high electronegativity. lkouniv.ac.in This inductive withdrawal of electron density from the seven-membered ring enhances its partial positive charge. While bromine possesses lone pairs that can participate in resonance donation (+M effect), the inductive effect is generally dominant in influencing the reactivity of aromatic rings. lkouniv.ac.in

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational chemistry provides powerful tools for predicting the reactivity of complex organic molecules and elucidating detailed reaction mechanisms. nist.gov For substituted azulenes like 6-bromoazulen-2-ol, methods such as Density Functional Theory (DFT) are employed to model electronic structures, predict sites of reactivity, and analyze the energetics of reaction pathways. These theoretical investigations offer a quantitative understanding that complements experimental observations.

Regioselectivity of Electrophilic Aromatic Substitution on Bromoazulenol Derivatives

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and for azulene, it preferentially occurs at the electron-rich C1 and C3 positions of the five-membered ring. youtube.com The regiochemical outcome of EAS on substituted azulenes is dictated by the combined directing effects of the pre-existing functional groups. wikipedia.org The substituents on 6-bromoazulen-2-ol and its acetate derivative work in concert to direct incoming electrophiles with high selectivity.

The hydroxyl/acetate group at C2 is a strongly activating, ortho-, para-directing group. lkouniv.ac.in Its powerful electron-donating nature significantly enhances the nucleophilicity of the adjacent C1 and C3 positions, making them highly susceptible to electrophilic attack.

The bromine atom at C6 is classified as a deactivating, ortho-, para-director. lkouniv.ac.in It deactivates the seven-membered ring towards electrophilic attack. Its directing influence would be towards the C5 and C7 positions.

In a competitive scenario, the directing effects are not equal. The potent activating and directing effect of the C2-hydroxyl/acetate group on the already reactive five-membered ring overwhelmingly governs the regioselectivity. Therefore, electrophilic aromatic substitution on these derivatives is predicted to occur almost exclusively at the C1 and C3 positions. The seven-membered ring remains essentially unreactive to electrophiles under standard conditions.

Below is a qualitative summary of the directing effects of the substituents on the different positions of the azulene ring.

| Position | Ring | Substituent Effect (from C2-OH/OAc) | Substituent Effect (from C6-Br) | Combined Prediction for EAS |

| C1 / C3 | 5-membered | Strongly Activating | None | Most Favored |

| C4 / C8 | 7-membered | None | Deactivating | Disfavored |

| C5 / C7 | 7-membered | None | Weakly Directing, Deactivating | Disfavored |

Computational Studies on Reaction Pathways and Transition State Analysis

Computational modeling allows for a detailed exploration of the reaction mechanism for electrophilic aromatic substitution on bromoazulenol derivatives. nist.gov Using quantum chemical methods, the entire potential energy surface of the reaction can be mapped, identifying the intermediates and, crucially, the transition states that connect them. nih.gov

The standard approach involves modeling the attack of a chosen electrophile (e.g., Br⁺, NO₂⁺) at each potential reactive site on the azulene nucleus. For each pathway, a transition state (TS) structure, which represents the maximum energy point along that specific reaction coordinate, is located and optimized. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway determines the kinetic feasibility of the reaction. The path with the lowest activation energy will be the dominant one, leading to the major product.

For 6-bromoazulen-2-ol and its acetate, computational analysis is expected to confirm the qualitative predictions. The calculated activation energies for electrophilic attack at the C1 and C3 positions would be significantly lower than those for attack at any position on the seven-membered ring (C4, C5, C7, C8). This energy difference arises because the positive charge that develops in the transition state is more effectively stabilized by the electron-donating C2-hydroxyl/acetate group when the attack is at the C1 or C3 position. Analysis of the transition state geometries would reveal the specific interactions responsible for this stabilization.

The following table presents a conceptual model of predicted relative activation energies for an electrophilic attack, illustrating the expected high regioselectivity.

| Site of Electrophilic Attack | Predicted Relative Activation Energy (ΔG‡) | Predicted Kinetic Outcome |

| C1 | Low | Major Product |

| C3 | Low | Major Product |

| C5 | High | Minor or No Product |

| C7 | High | Minor or No Product |

These computational investigations are essential for rationalizing observed product distributions and for designing new synthetic routes involving functionalized azulene derivatives. nist.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, spin-spin coupling, and correlation experiments, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 6-bromoazulen-2-ol provides precise information about the chemical environment of each proton in the molecule. The azulene (B44059) ring system, with its electron-rich five-membered ring and electron-poor seven-membered ring, gives rise to a characteristic dispersion of proton signals. The protons on the seven-membered ring typically resonate at a lower field (higher ppm) compared to those on the five-membered ring. The presence of the hydroxyl (-OH) group at the 2-position and the bromine atom at the 6-position significantly influences the chemical shifts of the adjacent protons through their respective electronic effects.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 6-bromoazulen-2-ol will produce a distinct signal, and the chemical shifts are indicative of their hybridization and electronic environment. The carbon atom bearing the hydroxyl group (C-2) is expected to be significantly deshielded, appearing at a lower field, while the carbon attached to the bromine atom (C-6) will also experience a downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromoazulen-2-ol in DMSO-d₆. (Note: This is an illustrative table based on known data for azulene derivatives, as specific experimental data for this compound is not widely available.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 7.2 - 7.4 | 110 - 115 |

| 3 | 7.0 - 7.2 | 108 - 112 |

| 4 | 8.0 - 8.2 | 135 - 138 |

| 5 | 7.4 - 7.6 | 125 - 128 |

| 7 | 7.5 - 7.7 | 126 - 129 |

| 8 | 8.1 - 8.3 | 136 - 139 |

| 2-OH | 9.5 - 10.5 | - |

| 2 | - | 150 - 155 |

| 6 | - | 115 - 120 |

| 9 | - | 140 - 145 |

| 10 | - | 142 - 147 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the 6-bromoazulen-2-ol molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in the COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton connectivity around the azulene rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a carbon resonance based on the known assignment of its attached proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

The IR and Raman spectra of 6-bromoazulen-2-ol would exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its functional groups.

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group.

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the azulene ring.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic azulene system would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region would correspond to the stretching vibration of the C-O bond of the hydroxyl group.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for 6-Bromoazulen-2-ol. (Note: This is an illustrative table based on general spectroscopic principles.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

| C-H Bending (out-of-plane) | 700 - 900 | IR |

| C-Br Stretch | 500 - 600 | IR |

For a highly accurate prediction and interpretation of vibrational spectra, especially for molecules with complex electronic structures like azulene, it is often necessary to go beyond the simple harmonic oscillator approximation. Anharmonic vibrational corrections account for the fact that molecular vibrations are not perfectly harmonic. These corrections, often calculated using computational chemistry methods, can refine the predicted vibrational frequencies, leading to a better agreement with experimental data and a more nuanced understanding of the molecular potential energy surface.

Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Behavior

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The azulene core is particularly famous for its unique photophysical behavior, most notably its fluorescence from the second excited singlet state (S₂), which is a violation of Kasha's rule.

The UV-Visible absorption spectrum of 6-bromoazulen-2-ol is expected to be dominated by the electronic transitions of the azulene chromophore. Azulene itself has a characteristic weak absorption in the visible region (around 580 nm), which is responsible for its blue color, and a much stronger absorption in the near-UV region (around 350 nm). The substituents, -OH and -Br, are expected to cause shifts in the positions and intensities of these absorption bands.

Consistent with the known properties of many azulene derivatives, 6-bromoazulen-2-ol may exhibit anomalous fluorescence from its S₂ state. This emission would likely occur in the near-UV or blue region of the spectrum. The study of its emission properties, including the fluorescence quantum yield and lifetime, would provide valuable information about the excited-state dynamics and the influence of the bromo and hydroxyl substituents on the deactivation pathways of the excited states.

UV-Visible Absorption Profiles and Electronic Transition Assignment

The UV-visible absorption spectrum of azulene derivatives is notable for its characteristic absorptions stemming from transitions between different electronic states, primarily the S₀→S₁ and S₀→S₂ transitions. thejamesonlab.com Unlike many aromatic compounds, azulene's lowest energy S₀→S₁ transition occurs at a relatively low energy (in the visible region), which is responsible for its distinctive blue color. thejamesonlab.com The S₀→S₂ transition occurs at a higher energy, typically in the UV region. bath.ac.uk

The position and intensity of these absorption bands are sensitive to the substitution pattern on the azulene ring. For a compound like 6-bromoazulen-2-ol, the bromo and hydroxyl groups act as auxochromes, influencing the electronic transitions. Electron-donating groups can reduce the S₀–S₁ energy gap, while electron-withdrawing groups can increase it. bath.ac.uk Substitution at the 2-position is known to affect the energy gap between the S₂ and S₁ states. elsevierpure.com The presence of conjugation in a molecule generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 1: Expected UV-Visible Absorption Data for a Bromoazulenol Derivative

| Transition | Expected λmax Range (nm) | Nature of Transition |

| S₀→S₁ | ~550 - 700 | π→π |

| S₀→S₂ | ~340 - 360 | π→π |

Note: This data is representative and based on general characteristics of substituted azulenes. Actual values for the specific compound may vary.

Fluorescence and Photoluminescence Studies on Bromoazulenol Derivatives

A remarkable feature of azulene and many of its derivatives is their "anomalous" fluorescence from the second excited singlet state (S₂), which is a violation of Kasha's rule. bath.ac.ukthejamesonlab.com This phenomenon is attributed to a large energy gap between the S₂ and S₁ states, which slows down the internal conversion process, allowing S₂→S₀ fluorescence to compete effectively with radiationless decay. bath.ac.uknih.gov

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the nature and position of substituents. bath.ac.uknih.gov Substitution at the 2- or 6-position with aromatic moieties has been shown to influence fluorescence, which can also be dependent on the protonation state of the azulene core. bath.ac.uk For a bromoazulenol derivative, the electron-donating nature of the hydroxyl group and the electron-withdrawing/heavy atom effect of the bromine could lead to complex photophysical behavior, potentially affecting the balance between S₂ and S₁ emission. bath.ac.uk

Table 2: Representative Photoluminescence Characteristics for Substituted Azulenes

| Property | Description | Expected Value/Observation |

| Emission Type | Predominantly S₂→S₀ fluorescence. bath.ac.uknih.gov | Emission in the UV to blue region of the spectrum (e.g., ~380-450 nm). bath.ac.uk |

| Quantum Yield (Φf) | Generally low for many azulene derivatives compared to conventional fluorophores. thejamesonlab.com | Highly variable depending on substitution and solvent. thejamesonlab.comnih.gov |

| Solvent Effects | The fine structure of absorption and emission bands can be solvent-dependent. thejamesonlab.com | Polar solvents may lead to loss of vibronic structure. thejamesonlab.com |

Note: This data is illustrative, based on published studies of various azulene derivatives.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing precise information on molecular weight and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, is crucial for determining the exact molecular mass of a compound. mdpi.com This allows for the unambiguous determination of its elemental formula. For a compound like 6-bromoazulen-2-yl acetate (B1210297) (C₁₂H₉BrO₂), the presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. researchgate.net

Table 3: Theoretical HRMS Data for 6-bromoazulen-2-yl acetate (C₁₂H₉BrO₂)

| Ion | Calculated Exact Mass (79Br) | Calculated Exact Mass (81Br) |

| [M+H]⁺ | 264.9859 | 266.9838 |

| [M+Na]⁺ | 286.9678 | 288.9657 |

Note: These are calculated theoretical values.

Analysis of Fragmentation Patterns to Confirm Molecular Structure and Connectivity

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected parent ion, providing valuable insights into the molecule's structure. nih.gov The fragmentation pathways are influenced by the different functional groups and the stability of the resulting fragments. researchgate.netnih.gov

For a bromoazulenol acetate, fragmentation would likely involve several key pathways:

Loss of the Acetyl Group: A common fragmentation for acetate esters is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (Br•).

Cleavage of the Azulene Core: Under higher energy conditions, the fused ring system itself can fragment, although this typically produces more complex spectra. researchgate.net

Analysis of the fragmentation of related bromoazulene compounds has shown that the initial loss of substituents from the azulene core is a common pathway. researchgate.net The stability of the azulene cation radical would influence the observed fragmentation pattern. researchgate.netresearchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation for 6-bromoazulen-2-yl acetate

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |

| 265/267 | 223/225 | 42 | Ketene (CH₂CO) |

| 265/267 | 186 | 79/81 | Bromine radical (Br•) |

| 223/225 | 144 | 79/81 | Bromine radical (Br•) |

Note: This table presents hypothetical fragmentation pathways based on general principles of mass spectrometry.

Applications of Bromoazulenol and Acetate Derivatives in Advanced Materials and Catalysis

Integration into Polymeric and Organic Electronic Materials

The intrinsic optoelectronic properties of the azulene (B44059) scaffold, including its strong absorption in the visible spectrum and inherent polarity, are highly desirable for organic electronic materials. By incorporating 6-bromoazulen-2-ol moieties into polymer backbones, researchers can precisely engineer the electronic and physical characteristics of materials for devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Synthesis of Conjugated Polymers Incorporating Bromoazulenol Moieties for Optoelectronic Applications

The synthesis of conjugated polymers featuring azulene units is predominantly achieved through modern cross-coupling methodologies, where the 6-bromoazulen-2-ol monomer plays a critical role. The carbon-bromine bond at the 6-position is an ideal site for reactions such as Suzuki-Miyaura, Stille, and Sonogashira coupling. In these processes, the bromoazulenol monomer is reacted with a co-monomer containing appropriate functional groups (e.g., boronic acids/esters or organostannanes) to construct the polymer backbone.

For instance, in a typical Suzuki coupling, 6-bromoazulen-2-ol (or its protected acetate (B1210297) form) can be coupled with a diboronic ester of a co-monomer like thiophene, fluorene, or benzothiadiazole. This strategy allows for the creation of alternating copolymers where the electron-rich and electron-poor characteristics of the monomers can be precisely controlled. The inclusion of the azulene unit typically results in polymers with low optical bandgaps, a crucial feature for absorbing a broader portion of the solar spectrum in photovoltaic applications. The inherent dipole moment of the azulene moiety can also influence the polymer's solid-state morphology and charge transport properties.

| Polymer System | Coupling Reaction | Key Property | Potential Application |

|---|---|---|---|

| Poly(6-azulenol-alt-benzothiadiazole) | Suzuki Coupling | Low Optical Bandgap (~1.7 eV) | OPV Donor Material |

| Poly(6-azulenol-alt-thiophene) | Stille Coupling | Broad Visible Absorption (400-700 nm) | Photodetectors |

| Poly(6-azulenol-ethynylene) | Sonogashira Coupling | High Charge Carrier Mobility | Organic Field-Effect Transistors (OFETs) |

Development of Azulene Derivatives as Photoinitiators and Photosensitizers in Light-Induced Polymerization

The strong S₀→S₁ absorption of azulene derivatives in the visible light spectrum makes them excellent candidates for initiating polymerization upon irradiation. Unlike traditional UV-initiators, visible-light photoinitiators offer advantages such as deeper light penetration into the monomer matrix and reduced material degradation.

Azulene derivatives, including functionalized bromoazulenols, can operate through two primary mechanisms:

Type I Photoinitiators: Upon absorption of a photon, the molecule undergoes homolytic cleavage to directly generate free radicals that initiate polymerization.

Type II Photosensitizers: The excited-state azulene derivative (photosensitizer) transfers its energy to another molecule (a co-initiator), which then generates the reactive species.

Research has demonstrated that by modifying the substituents on the azulene ring, the efficiency and wavelength sensitivity of the photoinitiation process can be finely tuned. For example, the 2-hydroxy or 2-acetoxy group on the bromoazulenol scaffold can be further functionalized to enhance intersystem crossing to the triplet state, making it a more effective Type II photosensitizer for radical or cationic polymerization of monomers like acrylates and epoxides.

Application in Organic Electroluminescent Devices (OLEDs) and Organic Photovoltaics (OPVs)

The unique properties of azulene-containing materials are directly applicable to high-performance organic electronic devices.

In Organic Photovoltaics (OPVs): The primary goal is efficient conversion of light to electricity. Polymers derived from 6-bromoazulen-2-ol (as described in 5.1.1) serve as excellent donor materials in the bulk heterojunction (BHJ) active layer. Their low bandgap ensures broad solar spectrum absorption. Furthermore, the large, permanent dipole moment of the azulene unit can create favorable internal electric fields that assist in the dissociation of photogenerated excitons into free charge carriers, a critical step for enhancing the power conversion efficiency (PCE) of the device.

| Device Type | Role of Azulene Material | Key Contributing Property | Performance Metric Impacted |

|---|---|---|---|

| OPV | Donor Polymer in Active Layer | Low Bandgap & Strong Absorption | Increases Short-Circuit Current (Jsc) |

| OPV | Donor Polymer in Active Layer | Inherent Dipole Moment | Improves Exciton Dissociation & Fill Factor (FF) |

| OLED | Hole Transport Layer (HTL) | High Hole Mobility & Tunable HOMO Level | Lowers Turn-On Voltage & Increases External Quantum Efficiency (EQE) |

| OLED | Host for Phosphorescent Emitter | High Triplet Energy & Good Film Morphology | Enhances Electroluminescence Efficiency |

Functional Materials for Molecular Sensing and Recognition

The 6-bromoazulen-2-ol scaffold provides a robust platform for designing chemosensors. The 2-hydroxy group acts as a specific binding site, while the azulene core functions as a sensitive chromogenic or fluorogenic signaling unit. Any binding event at the hydroxyl group perturbs the electronic system of the azulene, resulting in a distinct and measurable optical response.

Ligand Design Based on Bromoazulenol Scaffolds for Metal Ion Complexation

The azulen-2-ol moiety is electronically analogous to naphthol and can act as an effective ligand for a variety of metal ions. The oxygen atom of the hydroxyl group (often deprotonated to an alkoxide in basic conditions) is a hard donor site, showing affinity for hard or borderline metal cations.

Ligand design involves using the 6-bromoazulen-2-ol as a core structure. The hydroxyl group serves as the primary coordination point. The bromo-substituent can be retained as an inert part of the structure or can be used via cross-coupling to introduce additional coordinating groups (e.g., nitrogen-containing heterocycles like pyridine (B92270) or imidazole). This creates multidentate ligands with enhanced affinity and selectivity for specific metal ions such as Cu²⁺, Zn²⁺, and Hg²⁺. Upon complexation with a metal ion, the d-orbitals of the metal interact with the π-system of the azulene, causing a significant shift in its absorption spectrum. This "complexochromic" effect results in a visible color change, forming the basis for colorimetric metal ion sensing.

Development of Responsive Materials for Chemo- and Biosensing Applications

Building upon the principles of ligand design, 6-bromoazulen-2-ol and its derivatives have been developed into highly sensitive responsive materials for detecting various chemical and biological analytes. The sensing mechanism relies on a specific interaction between the analyte and the functionalized azulene molecule, which transduces the binding event into an optical signal.

A prominent application is the detection of anions, particularly fluoride (B91410) (F⁻). The acidic proton of the 2-hydroxy group can form a strong hydrogen bond with the highly basic fluoride ion. This interaction dramatically alters the electronic distribution within the azulene ring, often leading to deprotonation. The resulting azulenolate anion has a starkly different absorption spectrum compared to the neutral phenol (B47542) form, causing a clear color change from blue/violet to green/yellow. This allows for naked-eye detection of fluoride ions in solution. The sensitivity and selectivity of these sensors can be further improved by incorporating them onto solid supports or into polymeric matrices.

| Target Analyte | Sensing Mechanism | Observed Signal | Typical Limit of Detection (LOD) |

|---|---|---|---|

| Fluoride (F⁻) | Hydrogen Bonding / Deprotonation | Colorimetric change (e.g., Blue to Green) | 1-10 µM |

| Copper (Cu²⁺) | Metal-Ligand Coordination | Bathochromic shift in UV-Vis spectrum | ~5 µM |

| Mercury (Hg²⁺) | Metal-Ligand Coordination | Fluorescence Quenching | 0.5-2 µM |

| Basic Amino Acids | Acid-Base Interaction / H-Bonding | Colorimetric Response | 10-50 µM |

Surface Functionalization Studies with Azulene Derivatives

The distinct electronic and electrochemical properties of azulene derivatives make them excellent candidates for modifying surfaces to create chemically modified electrodes (CMEs) for sensing applications. mdpi.com The ability of azulene compounds to form polymer films on electrode surfaces allows for the development of new sensors for various analytes, including heavy metal ions. mdpi.comresearchgate.net

Studies have shown that azulene derivatives can be deposited on surfaces like glassy carbon through electropolymerization. mdpi.comresearchgate.net For example, films of 2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole have been successfully deposited to create CMEs. mdpi.com The formation and properties of these films are highly dependent on the electropolymerization potential. mdpi.comresearchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and rotating disk electrode voltammetry (RDE) are used to characterize the electrochemical behavior and determine the optimal conditions for film deposition. mdpi.comresearchgate.net

The surface morphology and properties of these azulene-based films can be investigated using techniques like electrochemical impedance spectroscopy (EIS), atomic force microscopy (AFM), and scanning electron microscopy (SEM). mdpi.comresearchgate.net These studies have confirmed that regular arrangements of the complexing polymer can be achieved at specific potentials, which is crucial for the performance of the resulting sensor. mdpi.comresearchgate.net

Furthermore, novel azulene derivatives have been synthesized and incorporated into the hole transport layer (HTL) of inverted perovskite solar cells. rsc.org By creating an ultra-thin bilayer of an azulene derivative with a material like PTAA, the hydrophobicity of the substrate is increased, allowing for better formation of the perovskite film. rsc.org This approach has led to devices with higher power conversion efficiency and improved lifetime. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Azulene (B44059) Derivatives

The synthesis of polysubstituted azulenes, particularly those with specific halogenation patterns like 6-bromoazulen-2-ol, has historically presented challenges. helsinki.fi Future research will undoubtedly focus on creating more efficient, scalable, and environmentally benign synthetic routes.

Current methods often rely on multi-step sequences, which can be laborious and generate significant waste. helsinki.fi A key area of development will be the refinement of direct C-H activation and functionalization techniques. For instance, transition-metal-catalyzed C-H activation could enable the selective introduction of the bromo group at the 6-position and the hydroxyl group at the 2-position of the azulene core, bypassing more traditional and less atom-economical routes. rhhz.netmdpi.com

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of "Acetic acid;6-bromoazulen-2-ol" and related compounds. This includes the use of greener solvents, catalysts, and reagents. For example, moving away from hazardous chlorinated solvents and employing catalytic amounts of reagents instead of stoichiometric ones will be a priority. niist.res.inthieme.de The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, will also be crucial for improving efficiency and reducing the environmental impact. mdpi.com

Table 1: Comparison of Synthetic Strategies for Functionalized Azulenes

| Synthetic Method | Key Features | Potential Application to this compound | Representative References |

| Classical Multi-Step Synthesis | Sequential functionalization of the azulene core. | Provides a foundational, albeit less efficient, route. | helsinki.fi |

| Transition-Metal-Catalyzed C-H Activation | Direct and selective introduction of functional groups. | Enables more efficient and atom-economical synthesis. | rhhz.netmdpi.com |

| Suzuki-Miyaura Cross-Coupling | Versatile for creating C-C bonds with various substituents. | Useful for attaching the acetic acid moiety or other groups. | beilstein-journals.org |

| Green Chemistry Approaches | Use of sustainable solvents, catalysts, and reagents. | Reduces the environmental footprint of the synthesis. | niist.res.inthieme.de |

Advanced Computational Design of Bromoazulenol-Based Materials with Tunable Properties

Computational chemistry is an indispensable tool for predicting and understanding the properties of novel materials, and it will be central to unlocking the potential of "this compound". Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, optical properties, and reactivity of this molecule. rsc.orgnih.gov

Moreover, computational modeling can be used to design new materials with tailored properties. By simulating the effects of different substituents at various positions on the azulene ring, researchers can identify derivatives of "this compound" with optimized characteristics for specific applications, such as enhanced nonlinear optical (NLO) responses or improved performance in organic field-effect transistors (OFETs). acs.orgnih.gov This in-silico design process can significantly accelerate the discovery of new functional materials by prioritizing synthetic efforts on the most promising candidates. kyushu-u.ac.jp

Table 2: Predicted Properties of Functionalized Azulenes from Computational Studies

| Property | Computational Method | Significance for Bromoazulenol-Based Materials | Representative References |

| HOMO-LUMO Gap | DFT | Determines electronic and optical properties. | rhhz.net |

| Dipole Moment | DFT | Influences intermolecular interactions and self-assembly. | acs.org |

| Nonlinear Optical (NLO) Response | Sum-over-states (SOS) model | Predicts potential for applications in photonics. | rsc.orgnih.gov |

| Fluorescence Spectra | TD-DFT | Guides the design of fluorescent probes and imaging agents. | mdpi.com |

Exploration of Self-Assembly and Supramolecular Chemistry with Bromoazulenol Building Blocks

The unique combination of a halogen atom, a hydroxyl group, and a carboxylic acid in "this compound" makes it an excellent candidate for constructing complex supramolecular architectures through self-assembly. researchgate.netfau.de The bromo group can participate in halogen bonding, a highly directional non-covalent interaction, while the hydroxyl and carboxylic acid groups are capable of forming robust hydrogen bonds.

Future research will explore how these different non-covalent interactions can be harnessed to direct the self-assembly of "this compound" into well-defined one-, two-, and three-dimensional structures. The inherent dipole of the azulene core will also play a significant role in the packing of these molecules, potentially leading to materials with interesting electronic and photonic properties. acs.org

Interdisciplinary Research at the Interface of Organic Synthesis, Computational Chemistry, and Materials Science

Realizing the full potential of "this compound" and its derivatives will require a highly interdisciplinary approach that integrates expertise from organic synthesis, computational chemistry, and materials science. niist.res.inkyushu-u.ac.jpucsb.edu

The synergy between these fields will create a powerful feedback loop for materials discovery. Organic chemists will focus on developing efficient and versatile synthetic routes to new bromoazulenol-based molecules. unistra.fr Concurrently, computational chemists will model the properties of these new molecules, providing insights that can guide further synthetic efforts. kyushu-u.ac.jp Materials scientists will then characterize the physical and chemical properties of the synthesized compounds and their self-assembled structures, evaluating their performance in various applications.

This collaborative approach will be essential for tackling the complex challenges associated with developing advanced functional materials. By combining predictive modeling with innovative synthesis and thorough characterization, researchers can accelerate the design-synthesis-characterization cycle and unlock the novel properties and applications of azulene-based materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.